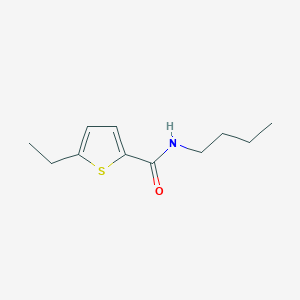![molecular formula C22H21N3O3 B4703933 N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B4703933.png)
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide
Overview
Description
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide, also known as NPFF, is a neuropeptide that has been extensively studied for its potential therapeutic applications. This peptide is composed of 10 amino acids and is found in various regions of the central nervous system. NPFF has been shown to have a wide range of effects on the body, including pain modulation, regulation of food intake, and cardiovascular regulation.
Scientific Research Applications
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. This compound also plays a role in the regulation of food intake, making it a potential target for the treatment of obesity. Additionally, this compound has been shown to have cardiovascular effects, making it a potential candidate for the treatment of hypertension.
Mechanism of Action
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide exerts its effects through interaction with two specific receptors, N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide1R and N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide2R. These receptors are G protein-coupled receptors that are expressed in various regions of the central nervous system. Upon binding of this compound to these receptors, a signaling cascade is initiated that ultimately leads to the observed physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of effects on the body. It has been shown to modulate pain perception, regulate food intake, and have cardiovascular effects. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of studying N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide is its potential therapeutic applications. By understanding the mechanism of action and physiological effects of this compound, researchers can develop novel therapeutic agents for the treatment of chronic pain, obesity, and hypertension. However, one limitation of studying this compound is its complex signaling pathway. The interaction between this compound and its receptors is not fully understood, making it difficult to develop specific and effective therapeutic agents.
Future Directions
There are several future directions for N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide research. One area of interest is the development of specific agonists and antagonists for this compound receptors. These compounds could be used to further elucidate the signaling pathway and physiological effects of this compound. Additionally, the potential therapeutic applications of this compound could be further explored through preclinical and clinical trials. Finally, the role of this compound in other physiological processes, such as sleep regulation and stress response, could be investigated.
properties
IUPAC Name |
N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(20-11-6-16-28-20)23-19-10-5-4-9-18(19)22(27)25-14-12-24(13-15-25)17-7-2-1-3-8-17/h1-11,16H,12-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBXWMPRMSVVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(isopropylthio)benzoyl]piperidine](/img/structure/B4703868.png)
![methyl (5-{[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4703874.png)
![2,4-dichloro-N-(2-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4703884.png)
![ethyl 5-(4-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4703900.png)
![2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4703904.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4703905.png)
![methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate](/img/structure/B4703910.png)

![2-(1-naphthyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4703922.png)
![1-(5-chloro-2-methylphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4703925.png)
![ethyl [4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4703934.png)
![ethyl 4-(4-fluorophenyl)-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4703942.png)
![8-(2,4,5-trimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4703958.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4703960.png)